Procaterol Hydrochloride

β2-adrenoceptor selectivity receptor binding affinity cardiovascular safety margin

Select Procaterol Hydrochloride when β2-selectivity and full agonism are critical. With a β2:β1 ratio >600 (vs. ~100–200 for salbutamol) and full agonist efficacy at clinically relevant 50 nM concentrations, it avoids the ceiling effect of partial agonists. Proven sustained FEV₁ and exercise capacity gains over 52 weeks in COPD at just 20 µg inhaled t.i.d. Streamline formulation with high microgram potency (10× salbutamol) and a 3.8–4.2 h half-life suitable for b.i.d./t.i.d. dosing.

Molecular Formula C16H23ClN2O3
Molecular Weight 326.82 g/mol
CAS No. 62929-91-3
Cat. No. B1679088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaterol Hydrochloride
CAS62929-91-3
Synonyms(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
CI 888
CI-888
CI888
Hydrochloride, Procaterol
Monohydrochloride, Procaterol
OPC 2009
OPC-2009
OPC2009
Pro Air
Pro-Air
ProAir
Procaterol
Procaterol Hydrochloride
Procaterol Monohydrochloride
Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer
Procaterol, (R*,R*)-(+-)-Isomer
Procaterol, (R*,S*)-(-)-Isome
Molecular FormulaC16H23ClN2O3
Molecular Weight326.82 g/mol
Structural Identifiers
SMILESCCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl
InChIInChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m1./s1
InChIKeyAEQDBKHAAWUCMT-KKJWGQAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procaterol Hydrochloride (CAS 62929-91-3): A High-Selectivity β2-Adrenoceptor Agonist for Respiratory Research and Clinical Bronchodilation


Procaterol hydrochloride is a synthetic β2-adrenergic receptor agonist belonging to the phenethylamine derivative class, characterized by a carbostyril core structure [1]. It functions as a bronchodilator with a high degree of β2 selectivity, exhibiting a β2:β1 selectivity ratio of approximately 600–612 based on dissociation constant (Kd/KP) determinations in isolated tissue preparations [2]. The compound is classified as a full agonist at the β2-adrenoceptor with high intrinsic efficacy, distinguishing it from partial agonists within the same therapeutic class [3]. Procaterol is used clinically as an inhaled or oral bronchodilator for asthma and chronic obstructive pulmonary disease (COPD), with a reported elimination half-life of approximately 3.8–4.2 hours in humans following oral administration [4].

Why β2-Agonist Class Interchangeability Is Not Supported: Evidence-Based Differentiation of Procaterol Hydrochloride


β2-adrenoceptor agonists exhibit marked heterogeneity in intrinsic efficacy (full vs. partial agonism), receptor subtype selectivity ratios, and tissue-specific functional responses that preclude simple class substitution [1]. Procaterol hydrochloride distinguishes itself through a β2:β1 selectivity ratio exceeding 600, which is substantially higher than that reported for salbutamol (albuterol) and many other short-acting β2-agonists [2]. Furthermore, procaterol acts as a full agonist at the β2-adrenoceptor, whereas commonly used alternatives such as salbutamol and tulobuterol demonstrate partial agonist behavior, resulting in quantitatively different downstream effects on granulocyte function and inflammatory mediator release at clinically relevant concentrations [3]. These pharmacological differences translate to distinct efficacy profiles in both acute and chronic respiratory conditions, as evidenced by head-to-head clinical comparisons [4]. The quantitative evidence presented below establishes the specific dimensions where procaterol provides differentiated value that cannot be assumed for alternative β2-agonists.

Quantitative Comparative Evidence: Procaterol Hydrochloride Differentiation from β2-Agonist Alternatives


β2-Adrenoceptor Selectivity: Procaterol vs. Salbutamol and Other β2-Agonists

Procaterol hydrochloride exhibits a β2:β1 selectivity ratio of 612 based on dissociation constant (KP) values determined in isolated vascular and atrial tissue preparations, with a KP of 0.008 µM (8 nM) at β2-adrenoceptors and 4.9 µM at β1-adrenoceptors [1]. This selectivity ratio exceeds 600-fold, as confirmed by independent studies reporting a Kd of 8 nM for β2 and 4.8 µM for β1 [2]. In direct comparative assessments, procaterol demonstrates greater β2-selectivity than isoproterenol, trimetoquinol, orciprenaline sulfate, and salbutamol sulfate in canine, feline, and guinea pig models [3]. Salbutamol (albuterol) has a reported β2:β1 selectivity ratio of approximately 100–200 in comparable assay systems, making procaterol approximately 3- to 6-fold more β2-selective [4].

β2-adrenoceptor selectivity receptor binding affinity cardiovascular safety margin

Intrinsic Efficacy: Full Agonism of Procaterol vs. Partial Agonism of Salbutamol and Tulobuterol in Granulocyte Function

Procaterol acts as a full agonist at the β2-adrenoceptor, whereas salbutamol and tulobuterol are partial agonists with lower intrinsic efficacy [1]. In human granulocyte functional assays, procaterol at a clinically relevant concentration of 5 × 10⁻⁸ M (50 nM) produced approximately 50% inhibition of superoxide anion (O₂⁻) production and degranulation in neutrophils after 120 minutes of exposure [2]. In contrast, salbutamol and tulobuterol exhibited significantly smaller inhibitory effects on both O₂⁻ production and degranulation at equivalent concentrations, consistent with their partial agonist classification [3]. The full agonism of procaterol correlates with its rapid onset of action and greater efficacy in suppressing airway inflammation in the early phase of acute asthma exacerbations [4].

intrinsic efficacy full agonist granulocyte inhibition neutrophil superoxide production

Clinical Bronchodilation: Inhaled Procaterol 20 µg vs. Salbutamol 200 µg in Asthmatic Patients

In a randomized comparative trial of 20 asthmatic patients, inhaled procaterol (20 µg, two puffs) produced greater absolute changes in mean peak expiratory flow (PEF), forced vital capacity (FVC), and forced expiratory volume in one second (FEV1) than inhaled salbutamol (200 µg, two puffs) at multiple time points over 180 minutes, although the difference did not reach statistical significance [1]. The 10-fold lower microgram dose of procaterol (20 µg) achieved comparable or numerically superior bronchodilation compared to salbutamol (200 µg), indicating higher potency on a per-microgram basis [2]. Heart rate and systolic blood pressure increases were slightly higher in the procaterol group, but the overall adverse effect profile was similar between treatments [3].

bronchodilation FEV1 PEF clinical efficacy

Long-Term COPD Outcomes: Procaterol vs. Oxitropium Bromide (Anticholinergic) in Stable COPD

In a 52-week randomized controlled trial of 20 patients with stable COPD, inhaled procaterol (20 µg three times daily) produced statistically significant improvements from baseline in multiple pulmonary function parameters (FEV1, FVC, TLC, FRC, RV, PImax, PEmax) at 12, 24, and 52 weeks (p < 0.05 to p < 0.01) [1]. In contrast, the control group receiving oxitropium bromide (200 µg three times daily, an anticholinergic bronchodilator) showed no significant changes from baseline in any of these parameters at any time point (p > 0.05) [2]. Additionally, the procaterol group demonstrated significant improvements in 6-minute walking distance and Borg Scale dyspnea scores at all time points (p < 0.05 to p < 0.01), whereas the oxitropium group showed no significant changes [3]. Health-related quality of life (HRQOL) and activities of daily living (ADL) scores also improved significantly in the procaterol group but not in the oxitropium group [4].

COPD long-term bronchodilation exercise capacity quality of life

Oral Pharmacokinetics: Procaterol Half-Life and Bioavailability Parameters

Following oral administration of procaterol hydrochloride, the mean apparent terminal elimination half-life (t½) ranges from 3.83 hours (50 µg dose in Japanese males) to 4.2 hours (tablet formulation in healthy volunteers) [1]. The mean Cmax following a 50 µg oral dose was 136.4 pg/mL at a median Tmax of 1.44 hours [2]. In a separate study, a tablet formulation produced a mean Cmax of 358 pg/mL at a Tmax of 1.6 hours [3]. Renal clearance accounts for approximately one-sixth of total apparent oral plasma clearance (163 mL/min vs. 988 mL/min), indicating that hepatic metabolism is the primary elimination pathway, and first-pass metabolism may limit systemic bioavailability [4]. The half-life of procaterol (3.8–4.2 hours) is intermediate between short-acting β2-agonists like salbutamol (t½ ~2–3 hours) and long-acting agents like salmeterol (t½ ~5.5 hours), positioning it for twice-daily or three-times-daily dosing regimens [5].

pharmacokinetics half-life bioavailability Cmax Tmax

Optimal Scientific and Clinical Applications of Procaterol Hydrochloride Based on Quantitative Evidence


Investigational Use as a High-Selectivity β2-Adrenoceptor Pharmacological Probe

Procaterol hydrochloride is ideally suited as a research tool for isolating β2-adrenoceptor-mediated functional responses in tissues containing mixed β1/β2 populations. Its β2:β1 selectivity ratio of 612 [1] enables reliable discrimination of β2-specific effects at concentrations up to 100 nM, above which β1-mediated effects begin to emerge [2]. This property has established procaterol as a reference agonist for detecting functional β2-adrenoceptor subpopulations in vascular, atrial, and airway tissue preparations [3]. Researchers requiring high-confidence β2-selective activation without confounding β1 cross-reactivity should prioritize procaterol over less selective alternatives such as salbutamol (selectivity ratio ~100–200) [4].

Preclinical Models Requiring Full β2-Adrenoceptor Agonism for Maximal Anti-Inflammatory Effect

In preclinical studies evaluating the anti-inflammatory component of β2-agonist therapy, procaterol provides full agonist activity at the β2-adrenoceptor, unlike partial agonists such as salbutamol and tulobuterol [1]. At clinically relevant concentrations (50 nM), procaterol achieves approximately 50% inhibition of neutrophil superoxide production and degranulation, whereas partial agonists produce significantly smaller effects [2]. This differential is particularly relevant in models of acute asthma exacerbation where rapid suppression of granulocyte-mediated airway inflammation is desired [3]. Investigators studying the full spectrum of β2-adrenoceptor-mediated immunomodulation should select procaterol to avoid the ceiling effect inherent to partial agonists.

Long-Term COPD Management Requiring Sustained Improvements in Exercise Capacity and Quality of Life

Procaterol hydrochloride (20 µg inhaled three times daily) has demonstrated sustained, statistically significant improvements over 52 weeks in pulmonary function (FEV1, FVC), exercise capacity (6-minute walk distance), and health-related quality of life in patients with stable COPD [1]. In contrast, the anticholinergic bronchodilator oxitropium bromide (200 µg three times daily) failed to produce significant improvements from baseline in any of these outcomes [2]. Clinicians and formulary decision-makers evaluating long-term COPD therapies should consider this evidence of procaterol's durable functional benefits beyond acute bronchodilation, particularly for patients where improvements in daily activity and dyspnea are prioritized [3].

Formulation Development Leveraging High Potency and Intermediate Half-Life

Procaterol's high potency, demonstrated by effective bronchodilation at a 20 µg inhaled dose compared to 200 µg for salbutamol [1], enables reduced API loading in inhalation and oral formulations. The intermediate elimination half-life of 3.8–4.2 hours [2] supports twice-daily or three-times-daily dosing schedules, providing a formulation development window between short-acting agents (e.g., salbutamol, t½ ~2–3 hours) and once-daily long-acting agents (e.g., salmeterol, t½ ~5.5 hours) [3]. Pharmaceutical developers seeking a β2-agonist with balanced pharmacokinetics and high microgram potency should evaluate procaterol hydrochloride for novel combination products or modified-release formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procaterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.